

Sodium Usnate: Application Notes and Protocols for Antimicrobial Susceptibility Testing

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Compound of Interest

Compound Name: *Usnic acid sodium*

Cat. No.: *B15565928*

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Introduction

Sodium usnate, the water-soluble salt of usnic acid, is a naturally derived compound from lichens that has garnered significant interest for its potential antimicrobial properties. Usnic acid itself is known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral effects. The sodium salt form enhances its solubility, making it more amenable for various research and pharmaceutical applications. These application notes provide detailed protocols for antimicrobial susceptibility testing of sodium usnate and summarize available data on its activity against key microbial species.

Mechanism of Action

The antimicrobial activity of usnic acid, the parent compound of sodium usnate, is multifaceted. The primary mechanisms of action against susceptible bacteria, particularly Gram-positive organisms, involve the disruption of core cellular processes:

- **Inhibition of Nucleic Acid Synthesis:** Usnic acid has been shown to be a potent inhibitor of both DNA and RNA synthesis.^{[1][2]} This disruption of genetic processes effectively halts bacterial replication and transcription.^{[1][2]}

- **Cell Membrane Disruption:** Evidence suggests that usnic acid can interfere with the integrity of the bacterial cell membrane. This can lead to leakage of cellular contents and ultimately, cell death.
- **Interference with Biofilm Formation:** Usnic acid has demonstrated the ability to inhibit the formation of bacterial biofilms, which are communities of microorganisms encased in a self-produced matrix that are notoriously resistant to antimicrobial agents.^[1] It may also alter the morphology of existing biofilms, suggesting an interference with bacterial signaling pathways.^[1]
- **Downregulation of Virulence Factors:** Research on *Streptococcus mutans* has shown that usnic acid can downregulate two-component signal transduction systems, which are crucial for the expression of virulence factors.^[3]

It is important to note that usnic acid and its salts are generally more effective against Gram-positive bacteria and have limited activity against Gram-negative bacteria like *Pseudomonas aeruginosa*.^[1]

Antimicrobial Susceptibility Data

The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for sodium usnate and its parent compound, usnic acid. MBC data for sodium usnate is limited in the public domain.

Table 1: Minimum Inhibitory Concentration (MIC) of Sodium Usnate against Various Microorganisms

Microorganism	Strain	MIC (µg/mL)
Staphylococcus aureus	Not Specified	32 ^[4]
Escherichia coli	Not Specified	64 ^[4]
Candida albicans	Not Specified	16 ^[4]

Table 2: Minimum Inhibitory Concentration (MIC) of Usnic Acid (Parent Compound) against Various Microorganisms

Microorganism	Strain	MIC (µg/mL)
Staphylococcus aureus	1945GFPuvr	32[5]
Pseudomonas aeruginosa	PAO1	256[5]
Streptococcus mutans	Not Specified	5[3]

Table 3: Minimum Bactericidal Concentration (MBC) of Usnic Acid (Parent Compound) against Various Microorganisms

Microorganism	Strain	MBC (µg/mL)
Streptococcus mutans	Not Specified	10[3]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and adapted for testing sodium usnate.

Materials:

- Sodium Usnate
- Dimethyl sulfoxide (DMSO) or Acetone (for stock solution preparation)
- Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
- RPMI-1640 medium buffered with MOPS for fungi
- Sterile 96-well microtiter plates
- Bacterial or fungal inocula standardized to 0.5 McFarland
- Sterile saline or broth for inoculum preparation

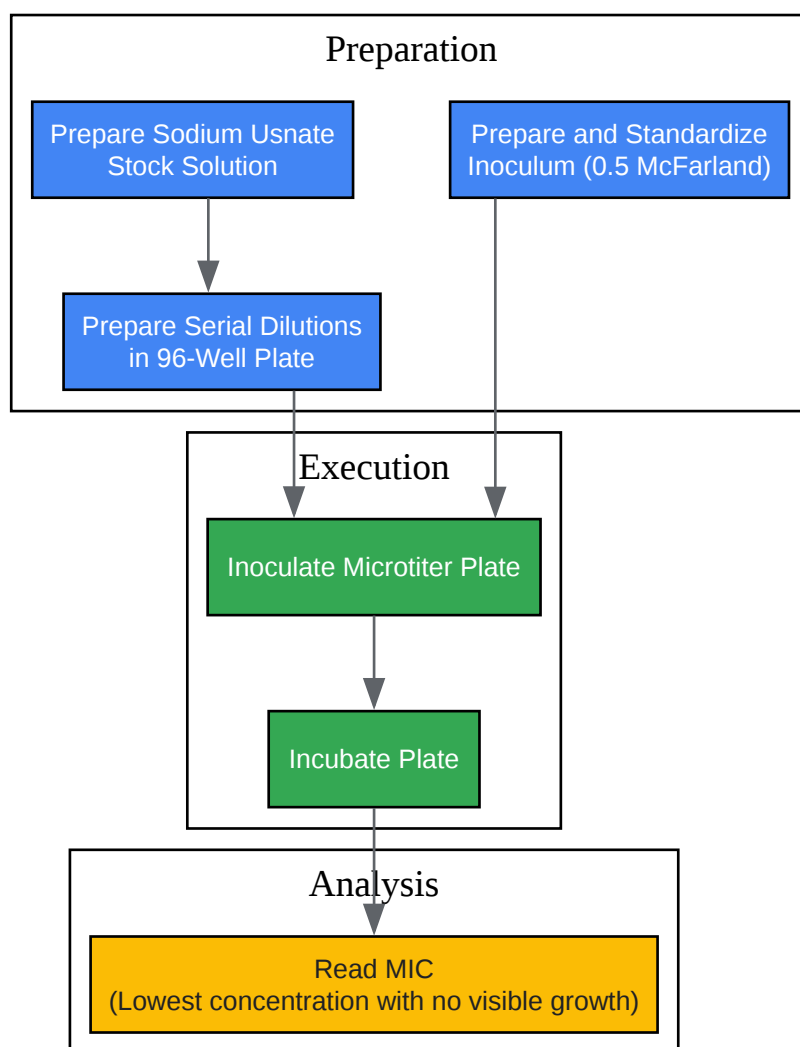
- Incubator ($35^{\circ}\text{C} \pm 2^{\circ}\text{C}$)
- Spectrophotometer or McFarland standards

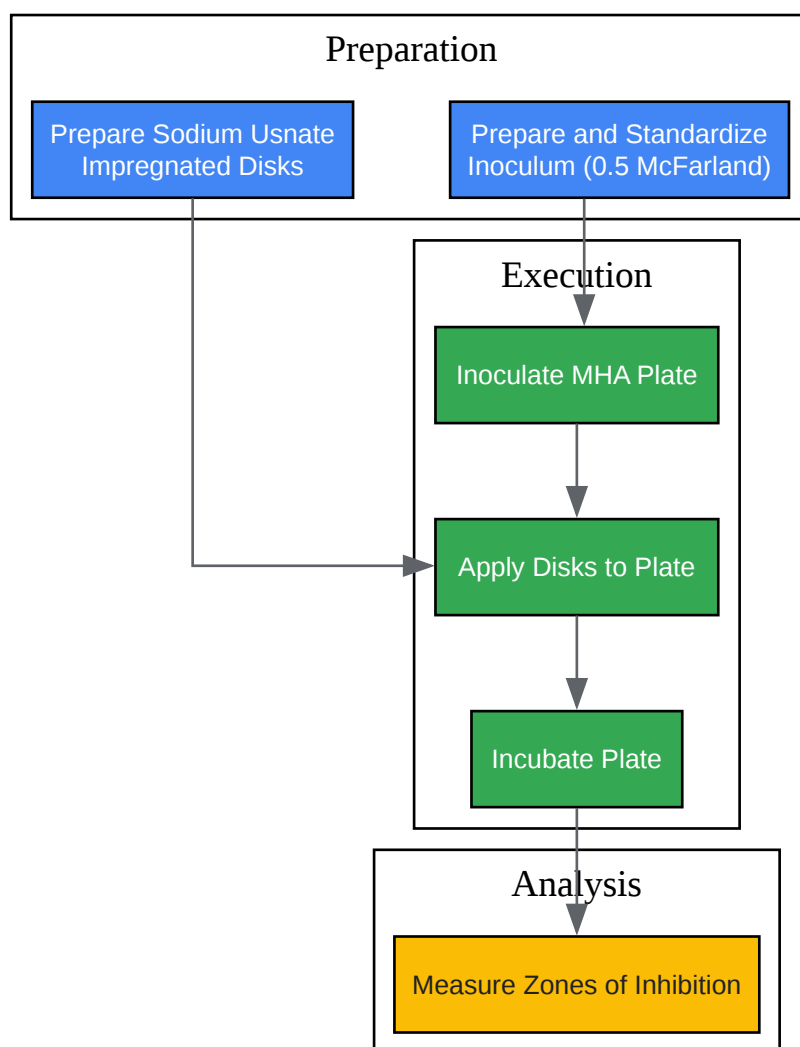
Procedure:

- Preparation of Sodium Usnate Stock Solution:
 - Due to the potential for reduced solubility of the parent compound, usnic acid, in aqueous media, it is recommended to prepare a high-concentration stock solution of sodium usnate in a suitable solvent such as DMSO or acetone.^{[5][6]} A common stock concentration is 10 mg/mL.
- Preparation of Microtiter Plates:
 - Dispense 50 μL of sterile CAMHB (for bacteria) or RPMI-1640 (for fungi) into wells A2 through A12 and all wells in rows B through H of a 96-well plate.
 - Add 100 μL of the sodium usnate stock solution to well A1.
 - Perform serial two-fold dilutions by transferring 50 μL from well A1 to A2, mix well, and continue this process across the plate to well A10. Discard 50 μL from well A10. Well A11 will serve as the growth control (no drug), and well A12 will be the sterility control (no inoculum).
- Inoculum Preparation:
 - From a fresh culture (18-24 hours old), pick several colonies and suspend them in sterile saline or broth.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately $1\text{-}2 \times 10^8$ CFU/mL).
 - Dilute the standardized inoculum to achieve a final concentration of approximately 5×10^5 CFU/mL in each well. This is typically a 1:100 dilution of the 0.5 McFarland suspension.
- Inoculation:

- Add 50 µL of the final diluted inoculum to each well from A1 to A11. Do not inoculate the sterility control well (A12).
- Incubation:
 - Cover the plate and incubate at 35°C ± 2°C for 16-20 hours for bacteria or 24-48 hours for fungi.
- Reading the MIC:
 - The MIC is the lowest concentration of sodium usnate that completely inhibits visible growth of the microorganism.

Workflow for Broth Microdilution:





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